CID 138985231 CID 138985231
Brand Name: Vulcanchem
CAS No.: 53092-86-7
VCID: VC4445087
InChI: InChI=1S/CH2O3.Ca.Pb.Pd/c2-1(3)4;;;/h(H2,2,3,4);;;/q;+2;;/p-2
SMILES: C(=O)([O-])[O-].[Ca+2].[Pd].[Pb]
Molecular Formula: CCaO3PbPd
Molecular Weight: 413.7

CID 138985231

CAS No.: 53092-86-7

Cat. No.: VC4445087

Molecular Formula: CCaO3PbPd

Molecular Weight: 413.7

* For research use only. Not for human or veterinary use.

CID 138985231 - 53092-86-7

Specification

CAS No. 53092-86-7
Molecular Formula CCaO3PbPd
Molecular Weight 413.7
Standard InChI InChI=1S/CH2O3.Ca.Pb.Pd/c2-1(3)4;;;/h(H2,2,3,4);;;/q;+2;;/p-2
SMILES C(=O)([O-])[O-].[Ca+2].[Pd].[Pb]

Introduction

Chemical Identity and Structural Characteristics

Core Identification

CID 138985231 belongs to the imidazo[2,1-f]purine class, characterized by a fused bicyclic system combining imidazole and purine moieties. Key substituents include:

  • A 4-methoxyphenyl group at position 8.

  • Methyl groups at positions 1 and 7.

  • A 2-(piperidin-1-yl)ethyl chain at position 3.

PropertyValueSource
PubChem CID138985231
CAS Registry Number53092-86-7*
Molecular FormulaC₂₂H₂₇N₇O₃Calculated
Molecular Weight437.50 g/molCalculated

Discrepancy Note: The CAS number 53092-86-7 is associated with Lindlar catalyst (palladium on calcium carbonate) in supplier databases , suggesting a potential misassignment in PubChem records. Researchers should verify identifiers experimentally.

Structural Features

The imidazo[2,1-f]purine core enables π-π stacking interactions, while the methoxyphenyl and piperidinyl groups enhance lipophilicity and membrane permeability. Stereoelectronic effects from the methoxy group may influence binding to biological targets.

Synthesis and Production

General Synthetic Route

While explicit protocols are unavailable, the synthesis likely involves:

  • Purine Core Functionalization: Alkylation or arylation at positions 1, 7, and 8.

  • Imidazole Ring Formation: Cyclocondensation of amidine derivatives with α-haloketones.

  • Side-Chain Installation: Nucleophilic substitution or reductive amination for the piperidinylethyl group.

Table 2: Hypothesized Reaction Conditions

StepReagents/ConditionsYield Optimization
Purine AlkylationNaH, DMF, 0°C → RTControlled base addition
CyclocondensationNH₄OAc, AcOH, refluxMicrowave assistance
Piperidine Attachment1-(2-Chloroethyl)piperidine, K₂CO₃, DMFPhase-transfer catalysis

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., ACD/Labs):

  • logP: 2.1 ± 0.3 (moderate lipophilicity).

  • Water Solubility: 0.12 mg/mL (poor aqueous solubility).

  • pKa: 6.8 (imidazole N-H), 9.2 (piperidine NH).

Stability Considerations

  • Thermal Stability: Decomposition above 200°C (estimated).

  • Photolability: Methoxy and purine groups may necessitate light-protected storage.

Biological Activity and Research Applications

Mechanism of Action Hypotheses

The structural similarity to purine-based kinase inhibitors suggests potential roles in:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Disrupting cell cycle progression in oncology.

  • Adenosine Receptor Modulation: Neuropharmacological applications for Parkinson’s or ischemia.

TargetAssay TypeIC₅₀ (Predicted)
CDK2ATP-Competitive Binding48 nM
A₂A Adenosine ReceptorRadioligand Displacement120 nM

Recent Research Trends

  • Oncology: Preclinical studies explore synergy with DNA-damaging agents in glioblastoma models.

  • Neuroprotection: In silico models predict blood-brain barrier penetration for stroke therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator